molecular formula C27H32ClFN4OS B2512921 2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1215719-41-7

2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2512921
CAS No.: 1215719-41-7
M. Wt: 515.09
InChI Key: PHVPYZRPRIWSTM-UHFFFAOYSA-N
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Description

2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C27H32ClFN4OS and its molecular weight is 515.09. The purity is usually 95%.
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Scientific Research Applications

High-Affinity Ligands and Agonists for Receptors

Compounds with triazaspirodecanone structures have been identified as high-affinity ligands and agonists for specific receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor, indicating their potential in targeting neurological pathways and receptors involved in pain, mood regulation, and possibly addiction (Röver et al., 2000).

Antagonists for Tachykinin Receptors

Another application involves the development of non-peptide tachykinin NK2 receptor antagonists. These compounds, including spiropiperidines, demonstrate potent inhibition of NK2 receptors, which play roles in bronchoconstriction and other physiological processes, suggesting potential therapeutic applications in treating respiratory conditions and possibly gastrointestinal motility disorders (Smith et al., 1995).

Radiosynthesis for Metabolism and Mode of Action Studies

The radiosynthesis of chloroacetanilide herbicide derivatives, such as acetochlor, enables detailed studies on their metabolism and mode of action, highlighting the use of complex molecules in understanding the biochemical impact and environmental fate of agricultural chemicals (Latli & Casida, 1995).

HIV Entry Inhibitors

Compounds with specific structural features have been explored as allosteric noncompetitive antagonists of the CCR5 receptor, demonstrating potent antiviral effects against HIV-1. This suggests the potential of such molecules in the development of new classes of HIV entry inhibitors, contributing to the treatment and management of HIV/AIDS (Watson et al., 2005).

Antipsychotic Agents

Research into triazaspirodecanone derivatives has also revealed their potential antipsychotic profiles, with certain compounds showing promising effects in behavioral pharmacological test models. This opens up possibilities for the development of new antipsychotic medications with potentially reduced side effects compared to existing treatments (Wise et al., 1985).

Properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClFN4OS/c1-5-33-14-12-27(13-15-33)31-24(18-6-8-19(9-7-18)26(2,3)4)25(32-27)35-17-23(34)30-20-10-11-22(29)21(28)16-20/h6-11,16H,5,12-15,17H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVPYZRPRIWSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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